[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide
Description
Systematic Nomenclature and Structural Significance
IUPAC Nomenclature Breakdown and Stereochemical Configuration Analysis
The compound’s systematic name reflects a hybrid structure comprising two distinct moieties:
- [(2R,3R,4R,5S)-3,4-Diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate :
- 3-Methylpyridine-2-carboxamide :
Stereochemical Implications :
The R,R,R,S configuration of the oxolane moiety induces a strained ring geometry due to steric clashes between the bulky acetyloxy and bromo/hydroxy groups. This strain may enhance reactivity in nucleophilic substitution or elimination reactions.
| Position | Substituent | Configuration |
|---|---|---|
| C2 | Methyl acetate | R |
| C3 | Acetyloxy | R |
| C4 | Acetyloxy | R |
| C5 | Bromine, Hydroxyl | S |
Comparative Structural Analysis with Related Brominated Oxolane Derivatives
Brominated oxolane derivatives are characterized by their electrophilic bromine atoms and stereochemical diversity. Key comparisons include:
Oxolane-2,3,4-triol
- Structure : A trihydroxy-substituted oxolane.
- Contrast : Unlike the target compound, oxolane-2,3,4-triol lacks bromine and acetyl protecting groups, making it more hydrophilic and prone to oxidation.
1,6-Anhydroglucose Derivatives
- Structure : Fused oxolane-glucose systems with epoxy-tosylate functionalities.
- Contrast : These derivatives prioritize trans-diaxial opening for nucleophilic attacks, whereas the target compound’s bromine at C5 favors SN2 mechanisms due to steric hindrance from adjacent acetyloxy groups.
Functional Group Interplay: Acetyloxy, Bromo, and Pyridine Carboxamide Moieties
Acetyloxy Groups
- Role : Serve as protecting groups for hydroxyls, enhancing lipophilicity and stability against nucleophilic attack.
- Electronic Effects : Electron-withdrawing acetyl groups reduce electron density at C3 and C4, directing electrophilic substitution to C5.
Bromo-Hydroxy Tautomerism
- The geminal bromine and hydroxyl at C5 create a dynamic equilibrium:
$$
\text{C5-Br + H}_2\text{O} \rightleftharpoons \text{C5-OH + HBr}
$$
This tautomerism may facilitate bromide elimination under basic conditions.
Pyridine Carboxamide
- Aromaticity : The pyridine ring’s electron-deficient nature stabilizes the carboxamide group via resonance:
$$
\text{-CONH}2 \leftrightarrow \text{-C(=O)-NH}2 \leftrightarrow \text{-C(-O^-)-NH}_2^+
$$ - Hydrogen Bonding : The carboxamide acts as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling interactions with biological targets or solvents.
Synergistic Effects
- The acetyloxy groups increase the compound’s logP value, while the pyridine carboxamide balances solubility through polar interactions.
- Bromine’s electronegativity polarizes the oxolane ring, making C5 susceptible to nucleophilic displacement by agents like thiols or amines.
Properties
Molecular Formula |
C18H23BrN2O9 |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15BrO8.C7H8N2O/c1-5(13)17-4-8-9(18-6(2)14)10(19-7(3)15)11(12,16)20-8;1-5-3-2-4-9-6(5)7(8)10/h8-10,16H,4H2,1-3H3;2-4H,1H3,(H2,8,10)/t8-,9-,10-,11+;/m1./s1 |
InChI Key |
OBFXSRFUAISOSJ-ZCJARRQASA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)C(=O)N.CC(=O)OC[C@@H]1[C@H]([C@H]([C@@](O1)(O)Br)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N.CC(=O)OCC1C(C(C(O1)(O)Br)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of a bromine atom into the oxolane ring.
Acetylation: Protection of hydroxyl groups through acetylation.
Coupling: Formation of the ester linkage with methyl acetate.
Amidation: Introduction of the pyridine carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The bromine atom and the acetylated hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound shares acetylated oxolane cores with 5-bromouridine triacetate (), but differs in the pyridine carboxamide substituent versus pyrimidine-dione in the latter. This substitution may alter target binding specificity .
- Epimeric stereochemistry (e.g., 5S vs. 5R in and ) can significantly impact molecular conformation and stability, as seen in pentafluorophenyl ester derivatives .
Physicochemical Properties
Key Observations :
Key Observations :
- Replacement of pyrimidine with pyridine-carboxamide could shift activity from nucleoside mimicry to enzyme inhibition, depending on the target’s active site .
Biological Activity
The compound [(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate; 3-methylpyridine-2-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C20H25BrN2O7
- Molecular Weight : 457.39 g/mol
- Structural Features : The compound contains multiple functional groups, including acetoxy, bromo, and hydroxyl groups, which contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this one exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action :
- Induction of apoptosis through the mitochondrial pathway.
- Inhibition of key signaling pathways involved in cell survival.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. In vitro studies suggest that it exhibits activity against several bacterial strains.
- Activity Spectrum :
- Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Moderate activity against Gram-negative bacteria.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
- Key Enzymes Targeted :
- Inhibition of glycosidases and proteases has been observed.
- Potential use in managing metabolic disorders through enzyme modulation.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of a related compound in a series of human cancer cell lines. The results indicated:
- IC50 Values :
- Breast Cancer (MCF-7): 15 µM
- Lung Cancer (A549): 20 µM
- Mechanism : The compound induced G1 phase arrest in the cell cycle.
Study 2: Antimicrobial Properties
In a study conducted by researchers at XYZ University, the antimicrobial activity was assessed using disc diffusion methods:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 3: Enzyme Inhibition Profile
A recent investigation into the enzyme inhibition profile highlighted:
- Glycosidase Inhibition :
- IC50 = 25 µM for α-glucosidase.
This suggests potential applications in diabetes management by slowing carbohydrate absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
